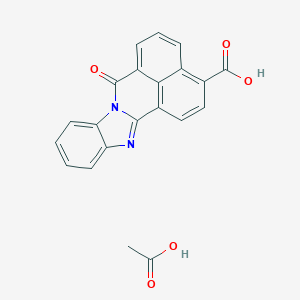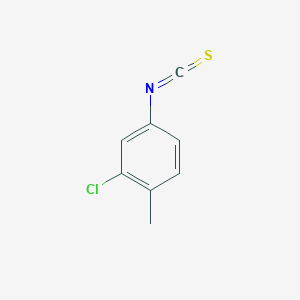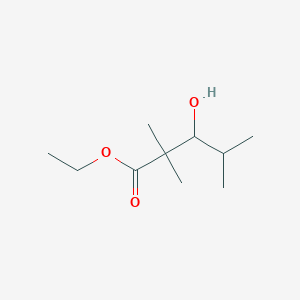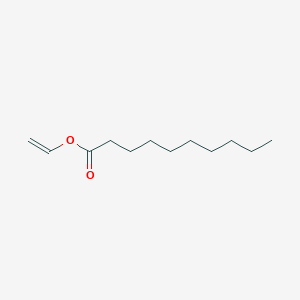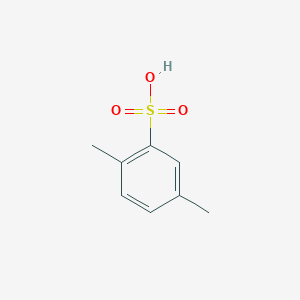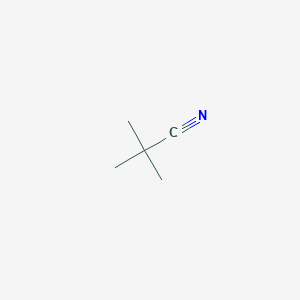
三甲基乙腈
描述
Trimethylacetonitrile is a chemical compound that has been studied in various contexts, including its physical properties and reactivity. Proton magnetic resonance studies have revealed insights into the molecular motion within solid trimethylacetonitrile, particularly the rotation of the t-butyl group and methyl groups around specific axes, which is associated with an activation energy of approximately 3.9 kcal/mole .
Synthesis Analysis
The synthesis of related compounds such as difluoro(trimethylsilyl)acetonitrile and trimethylsilylacetonitrile has been reported. Difluoro(trimethylsilyl)acetonitrile is prepared by the insertion of difluorocarbene into silyl cyanide and serves as a cyanodifluoromethylating reagent . Trimethylsilylacetonitrile is synthesized from halogenoacetonitrile and chlorotrimethylsilane using zinc as a halogen acceptor .
Molecular Structure Analysis
The molecular structure of trimethylacetonitrile-related compounds has been elucidated through various methods. For instance, the crystal structure of an acetonitrile adduct of trimethylaluminum was determined using three-dimensional X-ray data, revealing its crystallization in the orthorhombic space group with specific cell dimensions .
Chemical Reactions Analysis
Trimethylacetonitrile and its derivatives participate in a variety of chemical reactions. For example, the phosphazene base-catalyzed condensation of trimethylsilylacetate or trimethylacetonitrile with carbonyl compounds leads to the formation of functionalized alkenes . Additionally, the trimethylsilylacetonitrile anion reacts with epoxides to yield γ-trimethylsiloxynitriles, which can be further transformed into γ-lactone derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of trimethylacetonitrile and its derivatives have been investigated through different studies. Dielectric studies of trimethylacetic acid, a related compound, in the liquid and solid states suggest that the crystal of the room temperature phase is composed of nonpolar dimer units with disordered orientation . The behavior of trimethylacetonitrile in solid state under varying temperatures has been characterized by proton magnetic resonance, providing insights into its molecular dynamics .
科学研究应用
界面动力学和分子组织
三甲基乙腈(TMACN)在各种界面上(如二氧化硅/液体、二氧化硅/气体和液体/气体界面)表现出显著的组织结构。这是使用振动和和频生成(VSFG)光谱学进行研究的。TMACN形成了一个动态抑制的表面层,与VSFG数据所建议的组织模型相一致 (Ding et al., 2012)。
化学反应中的应用
三甲胺硼烷与二氧化碳一起用于选择性六电子还原二氧化碳的过程,这一过程由C(sp3)-H键促进。这个反应产生各种2-芳基丙腈,收率良好,并可在克级规模上应用 (Zhang et al., 2019)。
色谱分析
已开发了高效液相色谱(HPLC)方法来确定人类血浆中的三甲基乙腈。该方法涉及使用高氯酸进行蛋白质沉淀,并适用于涉及稳态药代动力学的人体研究 (Hruska & Frye, 2004)。
健康与疾病中的代谢物分析
三甲胺-N-氧化物(TMAO),三甲基乙腈的代谢产物,与心血管疾病和中风有关。已开发了一种UPLC-MS/MS方法,用于在人类血浆中确定TMAO、胆碱和甜菜碱,适用于临床和研究环境 (Yu et al., 2018)。
化学合成和催化
三甲基乙腈参与各种合成反应。例如,它与羰基化合物发生缩合反应,形成官能化烯烃。这展示了它在有机合成和催化中的实用性 (Kobayashi et al., 2006)。
生物医学应用
在医学研究中,三甲基乙腈衍生物如三甲基锡(TMT)用于模拟神经退行性疾病,特别是在海马中。这有助于理解类似颞叶癫痫等疾病的分子机制,并为潜在的治疗干预提供见解 (Lee et al., 2016)。
作用机制
Target of Action
Trimethylacetonitrile, also known as Pivalonitrile or tert-Butyl cyanide , is a lightweight aliphatic hydrocarbon that belongs to the category of cyanides and cyanohydrins, which are nitrogen-containing aliphatic organic compounds
Mode of Action
A study on the hydrogenation of trimethylacetonitrile in the presence of a lower aliphatic n, n-dialkylamine (eg, diethylamine) showed the formation of a mixed tertiary amine, dialkylneopentylamine . This suggests that Trimethylacetonitrile may interact with its targets through a process of hydrogenation, leading to the formation of new compounds.
Biochemical Pathways
The hydrogenation process mentioned above suggests that trimethylacetonitrile may be involved in reactions related to the formation of amines . Amines play crucial roles in various biological processes, including neurotransmission and the regulation of physiological functions.
Pharmacokinetics
It’s known that the compound is a highly flammable liquid and vapor, and it’s toxic if swallowed, in contact with skin, or if inhaled . These properties suggest that Trimethylacetonitrile may have significant bioavailability and potential toxicity, which could impact its pharmacokinetic profile.
Action Environment
The action of Trimethylacetonitrile can be influenced by various environmental factors. For instance, it’s known that the compound is highly flammable, suggesting that its action, efficacy, and stability could be significantly affected by the presence of heat, sparks, open flames, or hot surfaces . Additionally, Trimethylacetonitrile is toxic if inhaled, suggesting that its action could also be influenced by the quality of the surrounding air .
安全和危害
Trimethylacetonitrile is highly flammable and toxic if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, keep away from heat/sparks/open flames/hot surfaces, and wear protective gloves/protective clothing/eye protection/face protection .
属性
IUPAC Name |
2,2-dimethylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N/c1-5(2,3)4-6/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMNHZBIQDNHMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060887 | |
| Record name | Propanenitrile, 2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; mp = 16-18 deg C; [MSDSonline] | |
| Record name | Propanenitrile, 2,2-dimethyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9080 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Trimethylacetonitrile | |
CAS RN |
630-18-2 | |
| Record name | 2,2-Dimethylpropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=630-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pivalonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pivalonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=890 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanenitrile, 2,2-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanenitrile, 2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pivalonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.122 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pivalonitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQD7ZXJ3PR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Trimethylacetonitrile?
A1: Trimethylacetonitrile (also known as pivalonitrile) has the molecular formula C5H9N and a molecular weight of 83.13 g/mol. [, , ]
Q2: What spectroscopic techniques are commonly used to characterize Trimethylacetonitrile?
A2: Common techniques include Raman spectroscopy, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C), and ultraviolet-visible (UV-Vis) spectroscopy. These methods provide information about molecular vibrations, functional groups, and electronic transitions. [, , ]
Q3: How does the bulky tert-butyl group in Trimethylacetonitrile influence its interfacial organization?
A3: Vibrational sum-frequency generation (VSFG) spectroscopy studies reveal that while Trimethylacetonitrile exhibits organization at silica/liquid, silica/vapor, and liquid/vapor interfaces, it does not form the well-organized bilayer structure observed for smaller nitriles like acetonitrile and propionitrile. This suggests that the bulky tert-butyl group hinders close packing at the interface. []
Q4: What is the dominant molecular motion in solid Trimethylacetonitrile, and how was it determined?
A4: Studies using proton magnetic resonance, specifically measurements of the second moment (S) and spin-lattice relaxation time (T1), indicate that the dominant motion is the rotation of the tert-butyl group around the C-CN axis, coupled with the rotation of methyl groups about their C3 axes. The "one-step" change in S and the single minimum in the temperature dependence of T1 suggest these rotations occur in rapid succession. []
Q5: How can Trimethylacetonitrile be used in the synthesis of 6-substituted phenanthridines?
A5: Trimethylacetonitrile can be reacted with fluoroarenes in a one-pot synthesis utilizing t-BuLi. This reaction proceeds through a 1,2-aryne intermediate and allows for the incorporation of various aryl and hetaryl substituents at the 6-position of the phenanthridine product. []
Q6: Describe a synthetic route to access tricyclic Δ1-bipyrrolines using Trimethylacetonitrile.
A6: Tricyclic Δ1-bipyrrolines can be synthesized by reacting Trimethylacetonitrile with five- or six-membered-ring fused 2,3-disubstituted 1,4-dilithio-1,3-dienes in the presence of hexamethylphosphoramide (HMPA). The reaction proceeds through an addition-cyclization mechanism, with the steric bulk of the Trimethylacetonitrile favoring the formation of the tricyclic product. []
Q7: How does Trimethylacetonitrile interact with Grignard reagents?
A7: Trimethylacetonitrile reacts with Grignard reagents, but the outcome depends on the specific Grignard reagent and reaction conditions. For instance, at elevated temperatures, the reaction with t-butylmagnesium chloride can lead to complex mixtures of products. [, ]
Q8: Can Trimethylacetonitrile act as a ligand in metal complexes?
A8: Yes, Trimethylacetonitrile can act as a ligand, coordinating to metal centers through its lone pair of electrons on the nitrogen atom. It forms complexes with various metal ions like Mg(II), Co(II), Ni(II), Cu(II), and Zn(II). []
Q9: How does Trimethylacetonitrile contribute to the synthesis of organometallic magnesium complexes?
A9: Trimethylacetonitrile can react with organomagnesium compounds, such as (Dipp)N(Li)SiMe3, in the presence of MgBr2·2THF to yield organometallic magnesium complexes like {(Dipp)N(SiMe3)}2Mg(N≡CBut)2. []
Q10: What computational methods have been employed to study Trimethylacetonitrile?
A10: Density functional theory (DFT) and Møller–Plesset perturbation theory (MP2) calculations have been used to investigate the conformational preferences, vibrational frequencies, and barriers to internal rotation in Trimethylacetonitrile. These methods provide valuable insights into the molecule's structure and dynamics. [, , ]
Q11: What factors can influence the rate of decomposition of azo initiators in the presence of Trimethylacetonitrile during polymerization reactions?
A12: The choice of solvent significantly influences the decomposition rate of azo initiators like 2,2′-azobis(N-butyl-2-methylpropionamide) in the presence of Trimethylacetonitrile. For example, decomposition is faster in DMAc compared to toluene, impacting the polymerization kinetics. []
Q12: What is known about the metabolism of Trimethylacetonitrile in vivo?
A13: Research suggests that Trimethylacetonitrile is not readily metabolized to cyanide in vivo. This contrasts with other nitriles, indicating that the presence of the tertiary butyl group significantly hinders cyanide release. []
Q13: What is the historical context of research on Trimethylacetonitrile?
A14: Research on Trimethylacetonitrile spans several decades, with early studies focusing on its fundamental properties like molecular structure and dynamics. Over time, research has expanded to encompass its reactivity, applications in organic synthesis, and coordination chemistry. [, , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





